Sertraline-d3 Hydrochloride

Übersicht

Beschreibung

Sertraline-d3 Hydrochloride is a useful research compound. Its molecular formula is C17H18Cl3N and its molecular weight is 345.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Sertraline-d3 hydrochloride is a deuterated form of sertraline, a selective serotonin reuptake inhibitor (SSRI) primarily used in the treatment of major depressive disorder, obsessive-compulsive disorder, panic disorder, and social anxiety disorder. The deuterated version is utilized in various research applications, including pharmacokinetics and environmental studies. This article explores the biological activity of this compound, focusing on its pharmacological properties, metabolism, and applications in both clinical and environmental contexts.

Sertraline acts by selectively inhibiting the reuptake of serotonin (5-HT) at the presynaptic neuronal membrane. This inhibition increases serotonergic activity in the brain, which is crucial for its antidepressant effects. In addition to serotonin, sertraline also exhibits weak inhibitory actions on the neuronal uptake of norepinephrine and dopamine, although its primary action remains on serotonin reuptake inhibition .

Key Biological Actions:

- Serotonin Reuptake Inhibition : Increases serotonin levels in synaptic clefts.

- Norepinephrine and Dopamine Uptake : Exhibits weak inhibitory effects.

- Sigma Receptor Binding : Shows affinity for sigma-1 receptors, which may contribute to its anxiolytic effects .

Metabolism and Pharmacokinetics

Sertraline is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP3A4 and CYP2B6. Its major active metabolite is N-desmethylsertraline (DMS), which has a longer half-life than sertraline itself. The pharmacokinetic profile includes:

- Half-Life : Approximately 26 hours (range 22-36 hours) for sertraline; DMS has a significantly longer half-life of 56–120 hours .

- Protein Binding : Highly bound to serum proteins (98%-99%), which affects its distribution and elimination .

- Volume of Distribution : Estimated at more than 20 L/kg, indicating extensive tissue distribution .

Clinical Pharmacology

This compound serves as a valuable internal standard in high-performance liquid chromatography (HPLC) for quantifying sertraline and its metabolites in biological samples. This application aids in therapeutic drug monitoring and pharmacokinetic studies, enhancing the understanding of drug behavior in patients .

Environmental Studies

Recent studies have employed this compound to assess pharmaceutical contamination in wildlife and evaluate wastewater treatment efficacy. For instance:

- Pharmaceutical Residue Detection : Used to analyze pharmaceutical compounds in animal tissues, providing insights into environmental exposure and accumulation .

- Wastewater Treatment Analysis : Critical for evaluating the removal efficiency of active pharmaceutical ingredients during wastewater treatment processes .

Case Studies and Research Findings

- Antidepressant Properties : A study indicated that sertraline could potentially exhibit antineoplastic properties due to its structural similarities with other drugs that target cancer cells. It was shown to induce apoptosis and autophagy in tumor cells .

- Overdose Effects : A unique case report described a 17-year-old female who developed diabetes insipidus following an overdose of sertraline hydrochloride. This case highlights the need for careful monitoring of sertraline use due to potential severe side effects associated with excessive doses .

- Enhanced Antibiotic Activity : Research demonstrated that sertraline could enhance the bactericidal activity of antibiotics against certain bacterial strains when used in combination therapies, suggesting potential repurposing avenues for this SSRI beyond psychiatric disorders .

Summary of Findings

| Parameter | This compound |

|---|---|

| Mechanism | Selective serotonin reuptake inhibitor |

| Half-Life | Sertraline: 26 hours; DMS: 56–120 hours |

| Protein Binding | 98%-99% |

| Applications | Clinical pharmacology, environmental monitoring |

| Notable Case Studies | Diabetes insipidus from overdose; enhanced antibiotic activity |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research and Drug Monitoring

Sertraline-d3 hydrochloride serves as an internal standard in quantitative analysis of sertraline using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This application is crucial for:

- Quantification in Biological Samples : It allows for accurate measurement of sertraline levels in human plasma and other biological matrices, facilitating therapeutic drug monitoring (TDM) and pharmacokinetic studies .

- Clinical Efficacy Studies : Sertraline-d3 has been employed in clinical evaluations to compare the efficacy of sertraline against other antidepressants like trazodone. A study indicated that sertraline demonstrated comparable effectiveness with an improvement rate of 57.8% versus 54.3% for trazodone, highlighting its therapeutic relevance .

Environmental Research

Recent studies have highlighted the role of this compound as a tool for environmental monitoring:

- Detection of Pharmaceuticals in Wildlife : It has been used to analyze the presence of pharmaceutical compounds in wildlife, such as assessing neonicotinoids and pharmaceuticals found in red foxes. This research aids in understanding environmental exposure and accumulation of drugs .

- Wastewater Treatment Studies : The compound plays a significant role in assessing the efficacy of wastewater treatment processes in removing pharmaceutical contaminants, thus contributing to public health and environmental safety initiatives .

Advancements in Analytical Techniques

This compound is pivotal in developing advanced analytical methods:

- Chromatographic Techniques : It enhances the precision of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for rapid quantitative analysis of pharmaceuticals, demonstrating its essential role in analytical chemistry .

- Standardization for Drug Analysis : As a certified reference material, it ensures the reliability of measurements in clinical pharmacology, supporting accurate diagnostics and treatment assessments .

Case Study 1: Antidepressant Efficacy

A double-blind study involving 218 patients evaluated the effectiveness of sertraline compared to trazodone. Results showed that sertraline had a similar incidence of adverse reactions (32.7%) compared to trazodone (34.3%), affirming its safety profile alongside its therapeutic benefits .

Case Study 2: Host-Directed Therapy for Tuberculosis

Recent research explored sertraline's potential as an adjunct therapy for tuberculosis (TB). In murine models, sertraline enhanced the bactericidal effects of standard TB drugs like isoniazid and rifampicin, suggesting its utility beyond psychiatric applications. This study advocates for further investigation into sertraline's role in infectious disease management .

Data Table: Summary of Applications

Eigenschaften

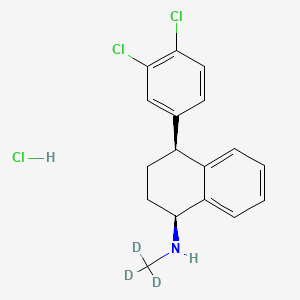

IUPAC Name |

(1S,4S)-4-(3,4-dichlorophenyl)-N-(trideuteriomethyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2N.ClH/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11;/h2-6,8,10,12,17,20H,7,9H2,1H3;1H/t12-,17-;/m0./s1/i1D3; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLFQGGGGFNSJKA-FEGLBNOFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N[C@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.